BZ-Phe-boroleu
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BZ-Phe-boroleu, also known as benzoyl-phenylalanine-boroleucine, is a peptidyl boronic acid inhibitor. This compound is primarily known for its role in inhibiting proteasomes, which are large multisubunit proteinases with several distinct catalytic sites.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BZ-Phe-boroleu involves the formation of a peptide bond between benzoyl-phenylalanine and boroleucine. The reaction typically requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The reaction is carried out in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. Purification steps such as crystallization or chromatography are employed to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
BZ-Phe-boroleu undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding boronic acids or boronates.
Reduction: Formation of reduced boronic esters or alcohols.
Substitution: Formation of substituted boronic esters or amides.
Wissenschaftliche Forschungsanwendungen
BZ-Phe-boroleu has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide bond formation and boronic acid chemistry.
Biology: Employed in the study of proteasome inhibition and protein degradation pathways.
Medicine: Investigated for its potential as a therapeutic agent in diseases involving proteasome dysfunction, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of enzyme inhibitors and as a building block for more complex molecules
Wirkmechanismus
BZ-Phe-boroleu exerts its effects by inhibiting the chymotrypsin-like activity of proteasomes. The compound binds to the active site of the proteasome, forming a reversible covalent bond with the catalytic threonine residue. This interaction prevents the proteasome from degrading target proteins, leading to the accumulation of ubiquitinated proteins and subsequent cellular effects. The inhibition of proteasomes by this compound has been shown to block the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation and immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bortezomib: An N-protected dipeptide that also inhibits proteasomes and is used as a therapeutic agent in multiple myeloma.
Ixazomib: Another proteasome inhibitor with similar mechanisms of action and applications in cancer therapy.
Uniqueness
BZ-Phe-boroleu is unique in its specific inhibition of the chymotrypsin-like activity of proteasomes, making it a valuable tool for studying proteasome function and developing therapeutic agents. Its structure allows for reversible binding, providing a balance between potency and reversibility that is advantageous in both research and clinical settings .
Eigenschaften
Molekularformel |
C21H27BN2O4 |
---|---|
Molekulargewicht |
382.3 g/mol |
IUPAC-Name |
[1-[(2-benzamido-3-phenylpropanoyl)amino]-3-methylbutyl]boronic acid |
InChI |
InChI=1S/C21H27BN2O4/c1-15(2)13-19(22(27)28)24-21(26)18(14-16-9-5-3-6-10-16)23-20(25)17-11-7-4-8-12-17/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,23,25)(H,24,26) |
InChI-Schlüssel |
VYJGIZAZFZWYOU-UHFFFAOYSA-N |
Kanonische SMILES |
B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.